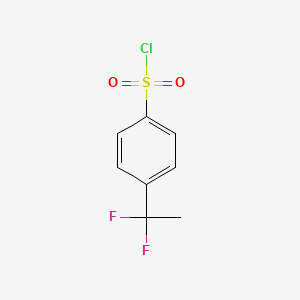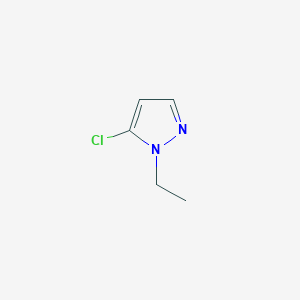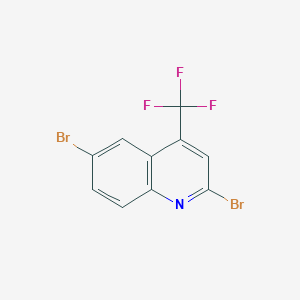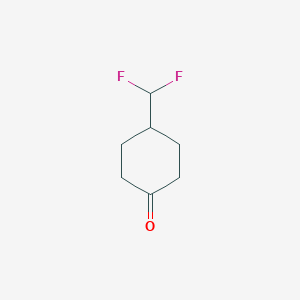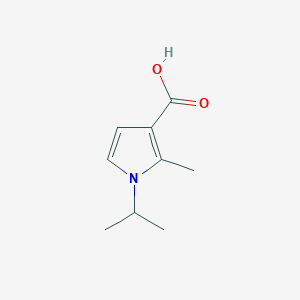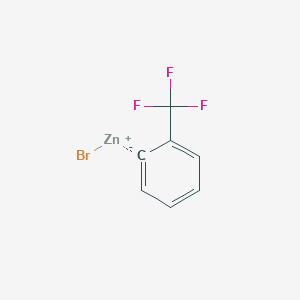
(2-(三氟甲基)苯基)溴化锌,0.50 M THF 溶液
描述
(2-(Trifluoromethyl)phenyl)zinc bromide, also known as C7H4BrF3Zn, is an organozinc compound widely used in synthetic chemistry. It belongs to the class of organometallic reagents and plays a crucial role in various organic transformations. This compound is typically prepared as a solution in tetrahydrofuran (THF), a common solvent for organometallic reactions .
Synthesis Analysis
The synthesis of (2-(Trifluoromethyl)phenyl)zinc bromide involves the reaction of (2-(Trifluoromethyl)phenyl)magnesium bromide (prepared from (2-(Trifluoromethyl)phenyl)boronic acid or its derivatives) with zinc bromide in THF. The Grignard reaction is commonly employed for this transformation. The resulting (2-(Trifluoromethyl)phenyl)zinc bromide solution can be further purified and concentrated for use in various reactions .Molecular Structure Analysis
The molecular structure of (2-(Trifluoromethyl)phenyl)zinc bromide consists of a phenyl ring substituted with a trifluoromethyl group (CF3) and a zinc atom bonded to the phenyl carbon. The zinc-bromine bond is essential for its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .科学研究应用
-
- Application Summary : Trifluoromethyl compounds are used in the development of brain-computer interface (BCI) devices .
- Methods of Application : Researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
- Results or Outcomes : The technology was shown to work with only a handful of words, and not phrases or sentences. It could have clinical applications in future .
-
- Application Summary : Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products .
- Methods of Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
- Application Summary : Trifluoromethyl compounds are used in transition metal-mediated trifluoromethylation reactions .
- Methods of Application : This involves the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
- Application Summary : Trifluoromethyl compounds are used in ionospheric research, specifically in the High-frequency Active Auroral Research Program (HAARP) .
- Methods of Application : The most prominent instrument at HAARP is the Ionospheric Research Instrument (IRI), a high-power radio frequency transmitter facility operating in the high frequency (HF) band. The IRI is used to temporarily excite a limited area of the ionosphere .
- Results or Outcomes : The HAARP program has been used to analyze the ionosphere and investigate the potential for developing ionospheric enhancement technology for radio communications and surveillance .
-
- Application Summary : Trifluoromethyl compounds are used in stem cell research .
- Methods of Application : Stem cells, characterized by their unique ability to differentiate into various cell types, enable the repair or replacement of damaged tissues. Two primary types of stem cells are somatic stem cells (adult stem cells) and embryonic stem cells .
- Results or Outcomes : The use of embryonic stem cells (ESC) has sparked ethics debates. Considering the potential of embryonic stem cells, research guidelines are essential .
属性
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVIYKPEDVFJC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C(F)(F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



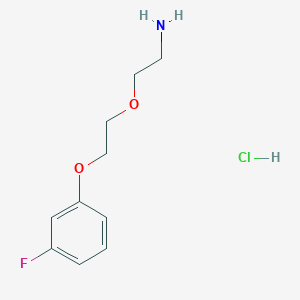
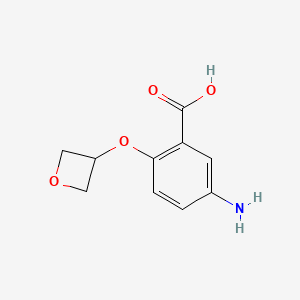
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
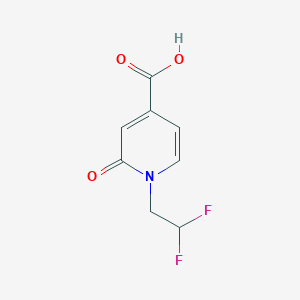
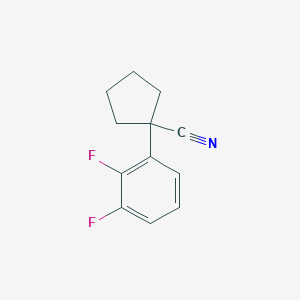
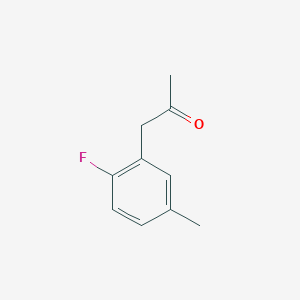
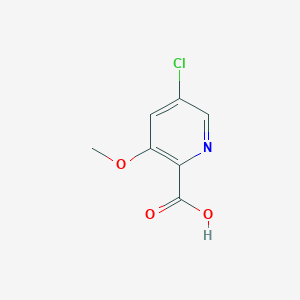
![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
